molecular formula C7H4ClIN4 B1361738 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine CAS No. 957035-36-8

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Cat. No.: B1361738
CAS No.: 957035-36-8
M. Wt: 306.49 g/mol
InChI Key: ITGAMZMKSFYVNO-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a halogenated heterocycle . It has the empirical formula C7H4ClIN4 and a molecular weight of 306.49 .


Molecular Structure Analysis

The SMILES string for this compound is Clc1ccc(nn1)-n2cc(I)cn2 . This provides a text representation of the compound’s structure.

Scientific Research Applications

  • Corrosion Inhibition 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. This compound showed increasing efficiency in corrosion inhibition with higher concentrations and was identified as a mixed-type inhibitor, affecting both oxidative and reductive reactions in the corrosion process. The study included potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy analyses (Olasunkanmi et al., 2018).

  • Inhibition of Yeast α-Glucosidase 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine was used in the synthesis of pyrazolylpyridazine amines, which showed moderate in vitro inhibition of yeast α-glucosidase. This property is significant for potential therapeutic applications, as α-glucosidase inhibitors are useful in managing conditions like diabetes (Chaudhry et al., 2017).

  • Photophysical Properties in Organometallic Complexes The compound has been used in the synthesis of organometallic complexes, particularly with rhenium. These complexes exhibited unique photophysical properties, including specific oxidation and reduction potentials, which are crucial in various applications like catalysis and electronic materials (Saldías et al., 2019).

  • Antimicrobial Applications Derivatives of 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine have been synthesized and evaluated for their antimicrobial properties. These compounds showed potential as potent antimicrobial agents, opening avenues for further research in drug development (Prakash et al., 2011).

  • Synthesis of Heterocyclic Systems This compound has been utilized in the synthesis of various heterocyclic systems with anticipated biological activities. Such synthetic routes are important in the field of medicinal chemistry, where heterocyclic compounds play a crucial role (Youssef et al., 2005).

  • Organometallic and Catalysis Research It has been used in the synthesis of gold and heterometallic gold-silver and gold-copper complexes. These complexes are important for understanding the coordination chemistry and potential applications in catalysis (Wimberg et al., 2012).

Properties

IUPAC Name

3-chloro-6-(4-iodopyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN4/c8-6-1-2-7(12-11-6)13-4-5(9)3-10-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAMZMKSFYVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649990
Record name 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-36-8
Record name 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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